- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids, Chemistry - A European Journal, 2020, 26(46), 10411-10416

Cas no 919103-45-0 (6-Iodoindolin-2-one)

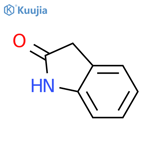

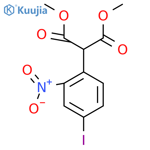

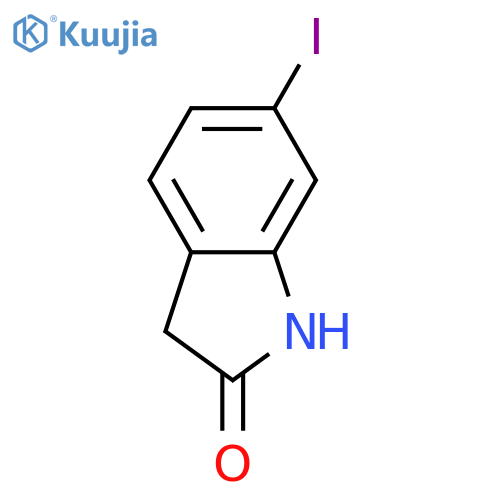

6-Iodoindolin-2-one structure

Nombre del producto:6-Iodoindolin-2-one

Número CAS:919103-45-0

MF:C8H6INO

Megavatios:259.043814182281

MDL:MFCD09835633

CID:827480

PubChem ID:53418819

6-Iodoindolin-2-one Propiedades químicas y físicas

Nombre e identificación

-

- 6-Iodoindolin-2-one

- 6-iodo-1,3-dihydroindol-2-one

- 6-Iodo-2-oxindole

- 6-Iodoxindole

- 6-IODOOXINDOLE

- QC-9751

- 2H-Indol-2-one, 1,3-dihydro-6-iodo-

- 6-Iodo-2,3-dihydro-1H-indol-2-one

- UGEPVMQRMXPCMD-UHFFFAOYSA-N

- 6-Iodo-1,3-dihydro-2H-indol-2-one

- FCH1323946

- AK142658

- AX8282473

- X6110

- ST24045415

- AM20120653

- 6-Iodo-3,3a-dihydro-1H-indol-2(7ah)-one

- 1,3-Dihydro-6-iodo-2H-indol-2-one (ACI)

- 6-iodo-2-oxindole;6-iodo-1,3-dihydroindol-2-one

- DTXSID50697464

- 919103-45-0

- CS-0054232

- F30698

- SCHEMBL4620775

- AS-48391

- SB64175

- AKOS015995404

- MFCD09835633

-

- MDL: MFCD09835633

- Renchi: 1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)

- Clave inchi: UGEPVMQRMXPCMD-UHFFFAOYSA-N

- Sonrisas: O=C1CC2C(=CC(=CC=2)I)N1

Atributos calculados

- Calidad precisa: 258.94900

- Masa isotópica única: 258.94941g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 0

- Complejidad: 183

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 29.1

- Xlogp3: 1.8

Propiedades experimentales

- Denso: 1.945

- Punto de ebullición: 365℃

- Punto de inflamación: 174℃

- PSA: 29.10000

- Logp: 1.92380

6-Iodoindolin-2-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128410-250mg |

6-iodoindolin-2-one |

919103-45-0 | 95%+ | 250mg |

$67 | 2024-07-20 | |

| TRC | I707345-10mg |

6-Iodoindolin-2-one |

919103-45-0 | 10mg |

$ 70.00 | 2022-06-04 | ||

| TRC | I707345-100mg |

6-Iodoindolin-2-one |

919103-45-0 | 100mg |

$ 340.00 | 2022-06-04 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12452-5g |

6-iodoindolin-2-one |

919103-45-0 | 95% | 5g |

$1400 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1046846-250mg |

6-Iodoindolin-2-one |

919103-45-0 | 97% | 250mg |

$80 | 2024-06-07 | |

| Alichem | A199008498-5g |

6-Iodoindolin-2-one |

919103-45-0 | 95% | 5g |

$1036.80 | 2023-08-31 | |

| A2B Chem LLC | AC90888-250mg |

6-Iodoindolin-2-one |

919103-45-0 | 95% | 250mg |

$23.00 | 2024-07-18 | |

| abcr | AB461505-1g |

6-Iodoindolin-2-one; . |

919103-45-0 | 1g |

€247.30 | 2025-02-14 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1238-250mg |

6-iodoindolin-2-one |

919103-45-0 | 95% | 250mg |

¥706.0 | 2024-04-16 | |

| Aaron | AR0069AS-250mg |

6-Iodoindolin-2-one |

919103-45-0 | 95% | 250mg |

$29.00 | 2025-01-23 |

6-Iodoindolin-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 6 h, -20 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C

Referencia

- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handle, Chemical Science, 2022, 13(37), 11074-11082

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ; rt

1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt

1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt

Referencia

- Indolinone derivatives as kinase inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Acetic acid , Iron ; 3 h, 40 - 50 °C; 50 °C → 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C

Referencia

- Preparation of high-purity 6-bromo (or -iodo)-2-oxindole from halogenonitrophenylcarboxylate diesters, Japan, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ; 20 °C → 70 °C; 1.5 h, 70 °C; 70 °C → 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C

Referencia

- Process for preparing 6-iodo-2-oxindole, United States, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C

1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C

Referencia

- Green preparation of indolinone compounds, China, , ,

6-Iodoindolin-2-one Raw materials

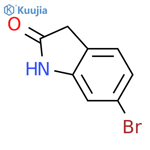

- 6-Bromooxindole

- Benzeneethanol, 4-iodo-2-nitro-

- Oxindole

- 1,3-Dimethyl 2-(4-iodo-2-nitrophenyl)propanedioate

6-Iodoindolin-2-one Preparation Products

6-Iodoindolin-2-one Literatura relevante

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

919103-45-0 (6-Iodoindolin-2-one) Productos relacionados

- 193354-13-1(5-iodo-2,3-dihydro-1H-indol-2-one)

- 179536-52-8(4-iodo-2,3-dihydro-1H-indol-2-one)

- 1621962-49-9(2-{[dimethyl(oxo)-λ?-sulfanylidene]amino}acetic acid)

- 1805250-85-4(4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-6-carboxaldehyde)

- 2227819-04-5(methyl (3R)-3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate)

- 2171814-14-3(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylpentanoic acid)

- 38239-46-2(5-Bromo-3-methylthiophene-2-carbaldehyde)

- 55484-36-1(5-(Pyridin-2-yl)furan-2-carbaldehyde)

- 1250786-71-0(methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate)

- 1206979-33-0(6-Chloro-1H-pyrazolo[4,3-c]pyridine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:919103-45-0)6-Iodoindolin-2-one

Pureza:99%

Cantidad:5g

Precio ($):553.0